4-Ethoxy-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
4-Ethoxy-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a benzylidene hydrazine moiety, and a benzamide core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate.
Acylation Reaction: The intermediate is then reacted with ethyl 4-ethoxybenzoate in the presence of a suitable acylating agent, such as acetic anhydride, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
4-Ethoxy-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity, molecular interactions, and downstream effects are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
- 4-Methyl-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
- 4-Methoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
Uniqueness
4-Ethoxy-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the ethoxy group and the benzylidene hydrazine moiety differentiates it from other similar compounds, leading to unique properties and applications.
Properties
CAS No. |
767305-69-1 |
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Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-ethoxy-N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C19H21N3O3/c1-3-25-17-10-8-16(9-11-17)19(24)20-13-18(23)22-21-12-15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,20,24)(H,22,23)/b21-12+ |
InChI Key |
ZMZGRDRTFNCBLA-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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